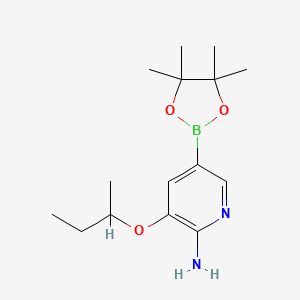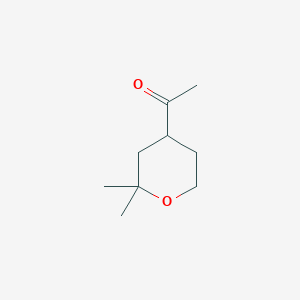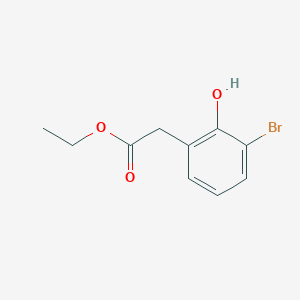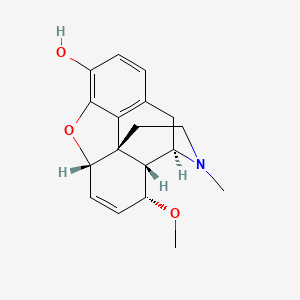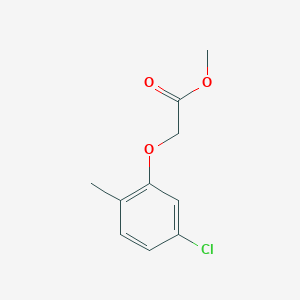
(5-Chloro-2-methylphenoxy)acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methylphenoxy)acetic acid methyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of a chloro group and a methyl group attached to the phenoxy ring, along with an acetic acid methyl ester moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylphenoxy)acetic acid methyl ester typically involves the esterification of (5-Chloro-2-methylphenoxy)acetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the catalyst for several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of (5-Chloro-2-methylphenoxy)acetic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester.
Types of Reactions:
Esterification: The primary reaction involved in the synthesis of this compound is esterification, where the carboxylic acid group reacts with methanol to form the ester.
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to revert to the original carboxylic acid and methanol.
Substitution Reactions: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Esterification: Methanol, sulfuric acid or hydrochloric acid, reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperature.
Substitution: Nucleophiles (amines, thiols), appropriate solvents, and reaction conditions depending on the nucleophile used.
Major Products Formed:
Esterification: this compound.
Hydrolysis: (5-Chloro-2-methylphenoxy)acetic acid and methanol.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Chloro-2-methylphenoxy)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-methylphenoxy)acetic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chloro and methyl groups on the phenoxy ring can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
(5-Chloro-2-methylphenoxy)acetic acid: The parent compound without the ester group.
(5-Chloro-2-methoxyphenyl)acetic acid methyl ester: A similar compound with a methoxy group instead of a methyl group.
2-(2-Chloro-5-methylphenoxy)acetic acid: A positional isomer with the chloro and methyl groups at different positions on the phenoxy ring.
Uniqueness: (5-Chloro-2-methylphenoxy)acetic acid methyl ester is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also allows for potential hydrolysis, releasing the active carboxylic acid in situ.
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
methyl 2-(5-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-7-3-4-8(11)5-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 |
Clave InChI |
LPMCIMPPZVHJSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


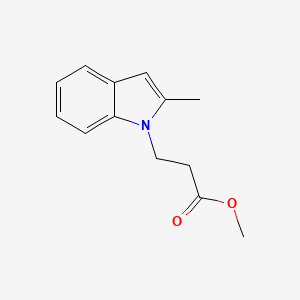
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)

![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
![1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
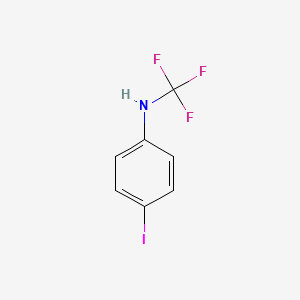
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)
